Methyl 4-(bromomethyl)cyclohexanecarboxylate
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Overview
Description
Methyl 4-(bromomethyl)cyclohexanecarboxylate: is an organic compound with the molecular formula C9H15BrO2 and a molecular weight of 235.12 g/mol . It is a derivative of cyclohexane, featuring a bromomethyl group and a carboxylate ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(bromomethyl)cyclohexanecarboxylate can be synthesized through the bromination of methyl cyclohexanecarboxylate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction proceeds via a free radical mechanism, where the bromine molecule is split into bromine radicals that react with the methyl group on the cyclohexane ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactors with precise temperature and pressure controls to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(bromomethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature or slightly elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under reflux conditions.
Reduction: Performed in anhydrous conditions to prevent the decomposition of reducing agents.
Major Products:
Nucleophilic Substitution: Various substituted cyclohexanecarboxylates depending on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
Methyl 4-(bromomethyl)cyclohexanecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(bromomethyl)cyclohexanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, while the ester group can participate in hydrolysis and reduction reactions . These reactions are facilitated by the molecular structure, which allows for the formation of stable intermediates and transition states.
Comparison with Similar Compounds
- Methyl 4-chloromethylcyclohexanecarboxylate
- Methyl 4-iodomethylcyclohexanecarboxylate
- Methyl 4-fluoromethylcyclohexanecarboxylate
Comparison: Methyl 4-(bromomethyl)cyclohexanecarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. Bromine is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-(bromomethyl)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJXDCCSZTVLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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